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Compound of Interest

Compound Name: Tos-PEG7-OH

Cat. No.: B1679206

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for a-
tosyl-w-hydroxy-heptaethylene glycol (Tos-PEG7-OH), a bifunctional linker commonly
employed in bioconjugation and the development of Proteolysis Targeting Chimeras
(PROTACS). Due to the frequent absence of publicly available raw data for such specialized
reagents, this document presents predicted spectroscopic values based on the analysis of its
constituent chemical moieties. It also outlines comprehensive experimental protocols for
acquiring Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.

Chemical Structure and Properties

Tos-PEG7-OH is a hydrophilic linker composed of a seven-unit polyethylene glycol (PEG)
chain functionalized with a tosyl group at one terminus and a hydroxyl group at the other. The
tosyl group serves as an excellent leaving group for nucleophilic substitution reactions, while
the hydroxyl group allows for further chemical modifications.

Chemical Name: 17-hydroxy-3,6,9,12,15-pentaoxaheptadecyl 4-methylbenzenesulfonate

Synonyms: Tos-PEG7-alcohol, PEG7-Tos

Molecular Formula: C19H3209S

Molecular Weight: 436.52 g/mol

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1679206?utm_src=pdf-interest
https://www.benchchem.com/product/b1679206?utm_src=pdf-body
https://www.benchchem.com/product/b1679206?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679206?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the *H NMR, 13C NMR, and

mass spectrometry analysis of Tos-PEG7-OH. These predictions are based on established

chemical shift ranges for the functional groups present in the molecule.

Chemical Shift (3)
ppm

Multiplicity Number of Protons  Assignment

Aromatic protons

7.80 Doublet 2H ortho to the sulfonyl
group
Aromatic protons
7.35 Doublet 2H meta to the sulfonyl
group
] -CH2- adjacent to the
4.16 Triplet 2H
tosyl group
) PEG chain protons (-
3.75-3.55 Multiplet 24H
0O-CH2-CH2-0-)
_ Methyl protons of the
2.45 Singlet 3H
tosyl group
~2.0 (variable) Singlet 1H Hydroxyl proton (-OH)

Table 2: Predicted **C NMR Data (CDCls, 100 MHz)
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Chemical Shift (8) ppm Assignment

144.8 Quaternary aromatic carbon of the tosyl group
132.9 Quaternary aromatic carbon of the tosyl group
129.8 Aromatic CH carbons of the tosyl group

127.9 Aromatic CH carbons of the tosyl group

72.5 Terminal -CH2-OH carbon of the PEG chain
70.8-70.2 Internal PEG chain carbons (-O-CH2-CH2-0-)
69.2 -CH:- adjacent to the tosyl group

61.6 Terminal -CH2-OH carbon of the PEG chain
21.6 Methyl carbon of the tosyl group

Table 3: Predicted Mass Spectrometry Data
(Electrospray lonization - ESI)

m/z Value lon Species

459.18 [M+Na]* (Sodium Adduct)

475.15 [M+K]* (Potassium Adduct)

437.19 [M+H]* (Protonated Molecule)
895.37 [2M+Na]* (Sodium Adduct of Dimer)

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and mass spectrometry
data for Tos-PEG7-OH.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:
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o Weigh approximately 5-10 mg of Tos-PEG7-OH and dissolve it in 0.6-0.7 mL of deuterated
chloroform (CDCIs). Other deuterated solvents such as DMSO-ds or D20 can be used
depending on the desired analysis, though peak positions will shift accordingly.

o For quantitative NMR (QNMR), a precisely weighed internal standard (e.g., maleic acid)
should be added.

o Transfer the solution to a 5 mm NMR tube.
e 1H NMR Acquisition:

o Spectrometer: A 400 MHz or higher field NMR spectrometer.

o Pulse Program: Standard single-pulse sequence (e.g., 'zg30).

o Acquisition Parameters:
» Spectral Width: -2 to 12 ppm.
= Number of Scans: 16-64 (to achieve adequate signal-to-noise).
» Relaxation Delay (d1): 1-5 seconds.

o Processing: Apply a Fourier transform to the Free Induction Decay (FID) with an
exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the
resulting spectrum. Reference the spectrum to the residual solvent peak (CHCIs at 7.26

ppm).
e 13C NMR Acquisition:

o Spectrometer: A 100 MHz or higher field NMR spectrometer (corresponding to the *H
frequency).

o Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30").
o Acquisition Parameters:

» Spectral Width: -5 to 160 ppm.
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= Number of Scans: 1024 or more (due to the low natural abundance of 13C).

» Relaxation Delay (d1): 2 seconds.

o Processing: Apply a Fourier transform with an exponential window function (line
broadening of 1-2 Hz). Phase and baseline correct the spectrum. Reference the spectrum
to the solvent peak (CDCls at 77.16 ppm).

Mass Spectrometry (MS)

e Sample Preparation:

o Prepare a stock solution of Tos-PEG7-OH in a suitable solvent such as methanol,
acetonitrile, or a mixture of water and an organic solvent at a concentration of
approximately 1 mg/mL.

o Dilute the stock solution to a final concentration of 1-10 pg/mL in the mobile phase to be
used for analysis. For direct infusion, a common solvent is 50:50 acetonitrile:water with
0.1% formic acid.

e Electrospray lonization - Quadrupole Time-of-Flight (ESI-Q-TOF) MS Acquisition:
o Instrumentation: An ESI-Q-TOF mass spectrometer.

o Mode: Positive ion mode is typically used for PEG compounds to observe protonated
molecules ([M+H]*) and common adducts like sodium ([M+Na]*) and potassium ([M+K]™*).

o Infusion Method: The sample can be introduced via direct infusion using a syringe pump at
a flow rate of 5-10 uL/min or through a liquid chromatography (LC) system.

o ESI Source Parameters:
» Capillary Voltage: 3.5 - 4.5 kV.
» Nebulizing Gas (N2): 1-2 Bar.

» Drying Gas (N2): 6-10 L/min at 180-220 °C.
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o Mass Analyzer Parameters:
» Mass Range: m/z 100 - 1000.
» Acquisition Rate: 1 spectrum/second.

o Data Analysis: The resulting spectrum will show the mass-to-charge ratio (m/z) of the ions.
The monoisotopic mass of the predicted ions should be compared to the observed
masses.

Visualizations
Structure and Spectroscopic Correlation

Predicted Spectroscopic Data

IH NMR

7.80, 7.35 ppm (Aromatics)
4.16 ppm (-CH2-OTs)
Correlates to 3.75-3.55 ppm (PEG Chain)

2.45 ppm (-CHs)

Tos-PEG7-OH Structure

3C NMR

P 144.8-127.9 ppm (Aromatics)
72.5-61.6 ppm (PEG Chain)
21.6 ppm (-CHs)

Mass Spec (ESI+)

m/z 459.18 [M+Na]*
m/z 437.19 [M+H]*
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Caption: Correlation of the Tos-PEG7-OH chemical structure with its predicted NMR and MS
data.
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Experimental Workflow for Spectroscopic Analysis

Tos-PEG7-OH Sample

NMR Analysi

Mass Spec Analysis

Sample Preparation Sample Preparation
(5-10 mg in 0.6 mL CDCls) (1-10 pg/mL in mobile phase)

Data Acquisition Data Acquisition
(*H and 3C NMR) (ESI-Q-TOF in positive mode)

Data Processing Data Analysis
(FT, Phasing, Referencing) (Identify [M+H]*, [M+Na]*)

Characterized Data/Characterized Data

Final Spectroscopic Report

Click to download full resolution via product page

Caption: General experimental workflow for the NMR and Mass Spectrometry analysis of Tos-
PEG7-OH.

« To cite this document: BenchChem. [Spectroscopic Data and Analysis of Tos-PEG7-OH: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1679206#spectroscopic-data-nmr-mass-spec-for-tos-
peg7-oh]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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